![molecular formula C17H14ClNO3S B2936464 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide CAS No. 2097902-42-4](/img/structure/B2936464.png)
5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
Target of Action
A similar compound, “5-chloro-2,3-dihydronaphtho [1,2- b ]furan-2-carboxylic n - (3′,5′-bis (trifluoromethyl)phenyl)amide”, has been reported to interact with hepatocyte nuclear factor 4α (hnf4α) and stat3 . HNF4α is a nuclear receptor that regulates the expression of several genes involved in liver function, while STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
It can be inferred from a similar compound that it may inhibit liver tumor growth through activation of hnf4α and inhibition of stat3 . This suggests that the compound might interact with these targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Given its reported interaction with hnf4α and stat3 , it can be inferred that the compound may influence pathways related to liver function and cell growth. HNF4α is known to regulate several genes involved in liver function, while STAT3 plays a role in various cellular processes, including cell growth and apoptosis .
Result of Action
A similar compound has been reported to significantly inhibit liver tumor growth . This suggests that the compound may have potential antitumor effects, possibly through its interaction with HNF4α and STAT3 .
実験室実験の利点と制限
One advantage of using 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its use in combination with other drugs for the treatment of cancer and other diseases. Additionally, more studies are needed to evaluate its safety and efficacy in animal and human trials.
合成法
The synthesis of 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-(furan-2-yl)benzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 2-amino-2-hydroxymethyl-1,3-propanediol. The final product is obtained after purification and isolation.
科学的研究の応用
The potential applications of 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide in scientific research are numerous. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. It has also been investigated for its anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders.
生化学分析
Biochemical Properties
5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in numerous cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . This inhibition can result in altered gene expression, which in turn affects cellular functions such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses have been associated with significant toxicity, affecting vital organs and leading to adverse outcomes . Threshold effects have also been observed, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-16-8-7-15(23-16)17(21)19-10-13(20)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,20H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIWAVFXGJGSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)

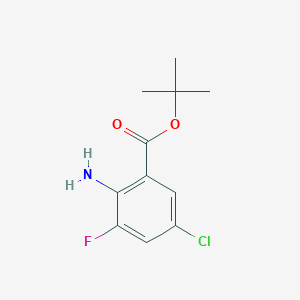
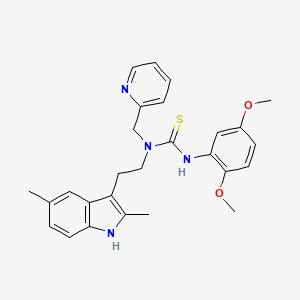
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
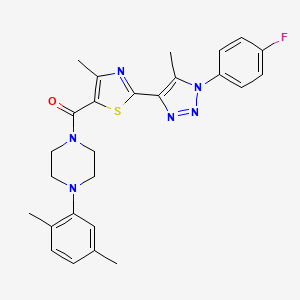
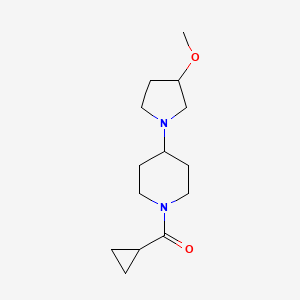
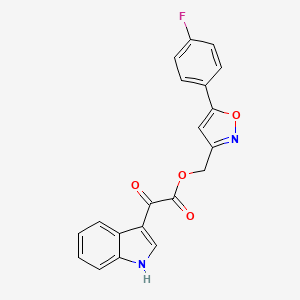

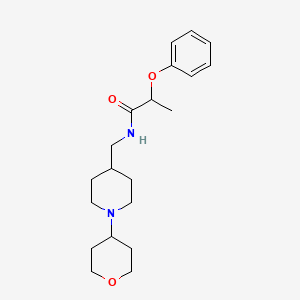
![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
